3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the reaction of a suitable amine with a ketone to form the piperidine ring.
Introduction of the isobutylsulfonyl group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.
Attachment of the chlorofluorophenyl group: This step involves the coupling of the chlorofluorophenyl group to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one
- 3-(2-Chloro-6-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one
Uniqueness
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is unique due to the presence of the isobutylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)14-8-10-21(11-9-14)18(22)7-6-15-16(19)4-3-5-17(15)20/h3-5,13-14H,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJTKIBRRFZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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